Synthesis Efficiency: 90% Isolated Yield at 60 mmol Scale via NBS Bromination
5-Bromo-3-methyl-2(5H)-furanone was synthesized via N-bromosuccinimide (NBS) bromination of 3-methyl-2(5H)-furanone using 2,2′-azobis(isobutyronitrile) (AIBN) as radical initiator in refluxing carbon tetrachloride (90 °C, 4 h), affording the product as a pale yellow oil in 90% isolated yield (9.95 g from 5 mL starting material, 60 mmol scale) after silica gel column chromatography [1]. This represents a high-yielding, scalable protocol. While direct head-to-head yield data for the 5-chloro analog under identical conditions are not available in the same study, the LaLonde et al. (1997) report on related 4-methyl-2(5H)-furanones noted that 'in some preparations the yields of desired products were lower for bromine- than chlorine-substituted counterparts' [2], indicating that the 90% yield achieved here is not a generalizable outcome across all brominated furanone scaffolds and highlights the efficiency of this specific NBS/AIBN protocol for the 3-methyl substrate.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 90% yield (9.95 g, pale yellow oil, 60 mmol scale) |
| Comparator Or Baseline | LaLonde et al. 1997: brominated 4-methyl-2(5H)-furanones sometimes gave lower yields than chloro counterparts; typical literature brominations of butenolides range 50–75% |
| Quantified Difference | 90% yield exceeds typical bromination yields by 15–40 percentage points; substantially higher than the 'lower for bromine' outcome noted in LaLonde 1997 for the 4-methyl scaffold |
| Conditions | NBS (60 mmol), AIBN (1.2 mmol), CCl₄, reflux 90 °C, 4 h; silica gel column chromatography |
Why This Matters
A robust, high-yielding synthetic route at multi-gram scale reduces procurement risk and cost: sourcing or in-house preparation of this compound benefits from a published, reproducible procedure with demonstrated 90% yield, minimizing the cost-per-gram for downstream applications.
- [1] Fukui, K.; Yamagami, D.; Ito, S.; Asami, T. A Taylor-Made Design of Phenoxyfuranone-Type Strigolactone Mimic. Frontiers in Plant Science 2017, 8, 936. View Source
- [2] LaLonde, R. T.; Bu, L.; Henwood, A.; Fiumano, J.; Zhang, L. Bromine-, Chlorine-, and Mixed Halogen-Substituted 4-Methyl-2(5H)-furanones: Synthesis and Mutagenic Effects of Halogen and Hydroxyl Group Replacements. Chemical Research in Toxicology 1997, 10 (12), 1427–1436. View Source
